![molecular formula C12H10ClN B3360564 3-Chloro-2-(p-tolyl)pyridine CAS No. 892482-36-9](/img/structure/B3360564.png)
3-Chloro-2-(p-tolyl)pyridine
Overview
Description
3-Chloro-2-(p-tolyl)pyridine is an organic compound with the molecular formula C12H10ClN It is a derivative of pyridine, where the 3-position is substituted with a chlorine atom and the 2-position is substituted with a p-tolyl group (a benzene ring with a methyl group at the para position)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(p-tolyl)pyridine typically involves the reaction of 2-(p-tolyl)pyridine with a chlorinating agent. One common method is the chlorination of 2-(p-tolyl)pyridine using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CH}_3)\text{C}_5\text{H}_4\text{N} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)\text{C}_5\text{H}_3\text{NCl} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-(p-tolyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group on the p-tolyl ring can be oxidized to form a carboxylic acid derivative.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of 3-chloro-2-(p-carboxyphenyl)pyridine.
Coupling Reactions: Formation of biaryl compounds with various substituents.
Scientific Research Applications
Medicinal Chemistry Applications
3-Chloro-2-(p-tolyl)pyridine serves as a versatile building block in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their biological activities, particularly as potential antimalarial agents.
Case Study: Antimalarial Activity
A study focused on the optimization of quinoline-4-carboxamide derivatives, which included this compound as a key intermediate. The derivatives exhibited moderate to high potency against Plasmodium falciparum, with some compounds achieving EC50 values below 1 μM. Notably, modifications to the R groups significantly impacted both potency and pharmacokinetic properties, demonstrating the compound's role in developing effective antimalarial agents .
Compound | EC50 (nM) | Selectivity Index | Remarks |
---|---|---|---|
1 | 120 | >100 | Initial hit with suboptimal properties |
2 | <100 | >200 | Optimized for better solubility and stability |
3 | <50 | >300 | Best candidate for further development |
Synthetic Applications
The compound is also utilized in various synthetic methodologies, particularly in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex organic molecules.
Palladium-Catalyzed Reactions
Research has demonstrated that this compound can participate in Suzuki-Miyaura coupling reactions, effectively forming biaryl compounds. This reaction showcases its utility as an electrophile in organic synthesis.
Example Reaction:
The coupling of this compound with phenylboronic acid under palladium catalysis yielded high purity products with excellent yields. This method highlights the compound's effectiveness in generating polysubstituted pyridines .
Reaction Component | Yield (%) |
---|---|
This compound + Phenylboronic Acid | 91 |
Subsequent Coupling Product | 98 |
Environmental Considerations
The development of environmentally friendly protocols for chlorination reactions involving this compound has been explored. Utilizing chloramine-T as a chlorinating agent presents a sustainable approach to modifying this compound without generating hazardous waste .
Mechanism of Action
The mechanism of action of 3-Chloro-2-(p-tolyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, as a ligand, it can bind to metal ions, forming coordination complexes that can catalyze various biochemical reactions. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
2-(p-Tolyl)pyridine: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
3-Chloropyridine: Lacks the p-tolyl group, resulting in different electronic and steric properties.
4-Chloro-2-(p-tolyl)pyridine: Chlorine is positioned differently, affecting its reactivity and interactions.
Uniqueness: 3-Chloro-2-(p-tolyl)pyridine is unique due to the presence of both the chlorine and p-tolyl substituents, which confer distinct reactivity and potential applications. The combination of these groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Biological Activity
3-Chloro-2-(p-tolyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the compound's biological activity based on various studies, highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
This compound features a chlorinated pyridine ring substituted with a para-tolyl group. The presence of the chlorine atom and the aromatic ring contributes to its unique chemical reactivity and biological properties.
Anticancer Activity
Recent research has demonstrated that pyridine derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.
Key Findings:
- Antiproliferative Assays: Studies using MTT assays have shown that similar pyridine derivatives possess selective activity against human liver (HepG-2) and colon (HCT-116) cancer cells, while showing low cytotoxicity towards non-tumor cell lines (BJ-1) .
- Molecular Docking Studies: Molecular docking analyses suggest that these compounds can effectively bind to target proteins associated with cancer cell survival, indicating potential as anticancer agents .
Table 1: Antiproliferative Activity of Pyridine Derivatives
Compound | Cell Line Tested | IC50 (µM) | Selectivity |
---|---|---|---|
This compound | HCT-116 | TBD | High |
3-Cyano-2-thioxopyridine | HepG-2 | TBD | Moderate |
5d | MCF-7 | TBD | Low |
Antimicrobial Activity
In addition to anticancer properties, this compound may exhibit antimicrobial activity. Compounds with similar structures have shown efficacy against various bacterial strains.
Research Insights:
- Broad Spectrum Activity: Derivatives of pyridine have been reported to possess antibacterial and antifungal properties, making them candidates for further exploration in antimicrobial drug development .
- Mechanism of Action: The mechanism underlying the antimicrobial effects is often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Case Studies
- Antitumor Activity in Liver Cancer: A study focused on the synthesis of several pyridine derivatives, including this compound, found promising results in inhibiting HepG-2 cell proliferation. The compound's structural features were linked to its ability to interact with specific protein targets involved in tumor growth .
- Antimicrobial Efficacy: Another investigation into related compounds revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that modifications of the pyridine structure could enhance antimicrobial potency .
Properties
IUPAC Name |
3-chloro-2-(4-methylphenyl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-4-6-10(7-5-9)12-11(13)3-2-8-14-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVQQECGJNOKSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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